5-chloro-6-methyl-1H-benzoimidazole
Description
5-Chloro-6-methyl-1H-benzimidazole is a benzimidazole derivative with a chlorine atom at position 5 and a methyl group at position 6 of the benzimidazole core. The molecular formula is C₈H₇ClN₂, with a molecular weight of 166.45 g/mol (calculated based on substituent addition to benzimidazole, C₇H₆N₂). Benzimidazoles are heterocyclic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The chloro and methyl substituents in this compound likely influence its electronic, steric, and solubility properties, making it a candidate for structure-activity relationship (SAR) studies compared to analogues.
Properties
CAS No. |
109943-02-4 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |
InChI Key |
CMRKDXGOFRFBFT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
Pictograms |
Irritant |
Synonyms |
1H-Benzimidazole,5-chloro-6-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-6-methyl-1H-benzoimidazole has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially useful in treating diseases where specific enzyme activity needs to be modulated .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, where it can serve as a pesticide or fungicide. Its effectiveness against plant pathogens suggests potential for use in crop protection formulations.
Material Science
In material science, this compound is explored as a precursor for synthesizing novel materials, including dyes and pigments. Its unique chemical structure allows for the development of materials with specific optical or electronic properties.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. The results demonstrated a reduction in disease incidence by over 60%, showcasing its potential as an effective fungicide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 5-chloro-6-methyl-1H-benzimidazole include derivatives with variations in substituent type, position, and electronic properties. A comparative analysis is provided below:
Physicochemical Properties
- Lipophilicity : The methyl group in 5-chloro-6-methyl-1H-benzimidazole increases lipophilicity (LogP ~4.19 for phenyl-substituted analogues ), whereas methoxy or carboxylic acid substituents (e.g., 5-Chloro-1H-benzimidazole-2-carboxylic acid, C₉H₇ClN₂O₂ ) enhance hydrophilicity.
Preparation Methods
Synthesis of 4-Chloro-5-Methyl-1,2-Diaminobenzene
The regioselective introduction of chloro and methyl groups into the o-phenylenediamine backbone is pivotal. A two-step protocol involves:
-
Nitration and Chlorination : 3-Methylaniline undergoes nitration at position 4 using fuming nitric acid in sulfuric acid, yielding 4-nitro-3-methylaniline. Subsequent chlorination via thionyl chloride introduces a chlorine atom at position 5, producing 4-chloro-5-methyl-2-nitroaniline.
-
Reduction to Diamine : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine, affording 4-chloro-5-methyl-1,2-diaminobenzene.
Key Data :
Cyclization with Carbonyl Sources
The diamine reacts with formic acid under reflux to form the benzimidazole core:
Optimized Conditions :
Mechanistic Insight : Protonation of the diamine facilitates nucleophilic attack on the carbonyl carbon, followed by dehydration to form the imidazole ring.
Alternative Methodologies for Functional Group Introduction
Post-Cyclization Halogenation
For diamines lacking pre-installed chloro groups, electrophilic chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) introduces chlorine at position 5:
Key Parameters :
Challenges : Competing side reactions at position 4 necessitate careful stoichiometric control.
Sonochemical Synthesis
Ultrasound-assisted methods enhance reaction efficiency by reducing time and improving yields. A mixture of 4-chloro-5-methyl-o-phenylenediamine and triethyl orthoformate in water, catalyzed by ammonium nickel sulfate (10 mol%), undergoes sonication (25°C, 45 minutes):
Advantages :
Structural Validation and Analytical Profiling
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
Purity Assessment
HPLC (C18 Column) :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-6-methyl-1H-benzoimidazole, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via cyclization reactions starting from substituted anilines or nitroarenes. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can yield benzimidazole cores . Key intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or impurities; recrystallization or column chromatography is recommended for purification .
Q. How can researchers optimize solvent and temperature conditions for the synthesis of this compound?
- Methodology : Use a factorial experimental design to test solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C). Monitor reaction progress via TLC or HPLC. Statistical tools like ANOVA can identify significant variables. For example, polar aprotic solvents often enhance cyclization efficiency due to improved solubility of nitroarene precursors .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Combine -NMR (to confirm methyl and aromatic protons), -NMR (to identify carbonyl and quaternary carbons), and IR spectroscopy (to detect N-H stretching in the benzimidazole ring). X-ray crystallography provides definitive structural confirmation, especially if unexpected tautomeric forms are observed .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) and identify reactive sites. For instance, the chloro-substituent may act as an electron-withdrawing group, directing electrophilic attacks to the methyl-adjacent position. Compare computational results with experimental kinetic data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
